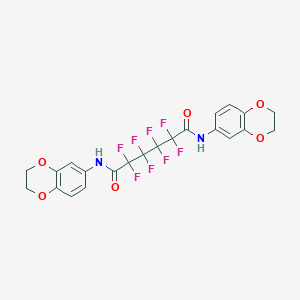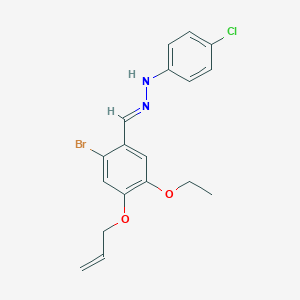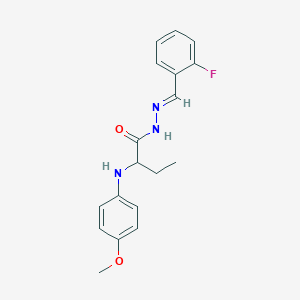
N~1~,N~6~-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxin rings and octafluorohexane chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with octafluorohexanedioyl chloride under controlled conditions to form the desired diamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzodioxin rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated benzodioxin derivatives.
Applications De Recherche Scientifique
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The benzodioxin rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The octafluorohexane chains contribute to the compound’s hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanediamide
Uniqueness
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of octafluorohexane chains, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability
Propriétés
Formule moléculaire |
C22H16F8N2O6 |
|---|---|
Poids moléculaire |
556.4g/mol |
Nom IUPAC |
N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C22H16F8N2O6/c23-19(24,17(33)31-11-1-3-13-15(9-11)37-7-5-35-13)21(27,28)22(29,30)20(25,26)18(34)32-12-2-4-14-16(10-12)38-8-6-36-14/h1-4,9-10H,5-8H2,(H,31,33)(H,32,34) |
Clé InChI |
CSSGLUZFDAKWJX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B515417.png)
![3-[(E)-(2-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B515419.png)


![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE](/img/structure/B515430.png)

![2,2,2-trifluoro-N-[4-(N-pentanoylethanehydrazonoyl)phenyl]acetamide](/img/structure/B515435.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)


![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)
